Lasofoxifene hydrochloride
Overview
Description
Lasofoxifene hydrochloride is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . It is a naphthalene derivative marketed for prevention and treatment of osteoporosis and for the treatment of vaginal atrophy .
Synthesis Analysis
The synthesis of lasofoxifene involves a Lewis acid-mediated three-component coupling reaction . The desired one-pot coupling reaction among 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole proceeded to afford the corresponding 3,4,4-triaryl-1-butene in high yield . The iodocarbocyclization of the coupling product and the successive elimination of hydrogen iodide forming the olefin part, followed by the migration of the double-bond afforded the common synthetic intermediate of lasofoxifene .Molecular Structure Analysis
The molecular formula of Lasofoxifene hydrochloride is C28H32ClNO2 . Its average mass is 450.012 Da and its monoisotopic mass is 449.212158 Da .Chemical Reactions Analysis
Lasofoxifene is reported to undergo metabolism in the intestines and liver devoid of cytochrome P450 pathway . It is extensively metabolized, where less than 1% of the total dose exists as unchanged compound .Physical And Chemical Properties Analysis
The molecular formula of Lasofoxifene hydrochloride is C28H32ClNO2 . Its average mass is 450.012 Da and its monoisotopic mass is 449.212158 Da .Scientific Research Applications
Bone Health and Osteoporosis
Lasofoxifene in Bone Turnover and Density : Lasofoxifene is effective in reducing serum-based bone turnover markers in postmenopausal osteopenic women. It shows a significant increase in bone mineral density (BMD) at the lumbar spine and hip, correlating with reduced bone turnover markers (Rogers, Glover, & Eastell, 2009).
Prevention and Treatment of Postmenopausal Osteoporosis : Lasofoxifene has been evaluated for its efficacy in increasing BMD and reducing the risk of fractures, demonstrating positive outcomes in postmenopausal osteoporosis treatment (Lewiecki, 2009).
Estrogen Receptor Interaction
- Selective Estrogen Receptor Modulation : As a selective estrogen receptor modulator (SERM), lasofoxifene shows high potency and oral bioavailability, significantly impacting bone density and biochemical markers of bone turnover in preclinical and clinical studies (Peterson, Naunton, Tichelaar, & Gennari, 2011).
Vaginal and Reproductive Health
- Effects on Vaginal Mucus and Receptors : In an animal model, lasofoxifene was shown to enhance vaginal mucus formation without causing hypertrophy and increased estrogen receptor β and androgen receptor levels, potentially explaining its efficacy in treating vaginal and vulvar atrophy in postmenopausal women (Wang, Simmons, Salatto, Cosgrove, & Thompson, 2006).
Pharmacokinetics and Drug Metabolism
Clinical Pharmacology : Studies on the pharmacokinetics of lasofoxifene in postmenopausal women indicate well-tolerated doses with predictable plasma concentrations, partially suppressing certain hormones and biochemical markers (Gardner, Taylor, Wei, Calcagni, Duncan, & Milton, 2006).
Drug Metabolism and Interactions : Research indicates that lasofoxifene does not significantly affect cytochrome P450–mediated drug metabolism, suggesting minimal impact on drugs metabolized by various cytochrome P450 isoenzymes (Moller, Fisher, Taylor, Kolluri, Gardner, Obach, & Walsky, 2006).
Structural Analysis and Synthesis
Crystal Structure with ERα : The 2.0 Å crystal structure of the ERα ligand‐binding domain complexed with lasofoxifene reveals insights into its interaction with the estrogen receptor, aiding the understanding of its pharmacological actions (Vajdos, Hoth, Geoghegan, Simons, Lemotte, Danley, Ammirati, & Pandit, 2007).
Enzymatic Synthesis : The enzyme-catalyzed asymmetric deacylation has been used for the preparation of lasofoxifene, achieving high optical purity and yield, which is crucial for its pharmaceutical production (Yang, Reinhold, Rosati, & Liu, 2000).
Safety And Hazards
Lasofoxifene hydrochloride can cause serious eye damage and may damage fertility or the unborn child . It can also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects . Personal protective equipment should be worn when handling this substance .
Future Directions
Lasofoxifene has shown promise in the treatment of therapy-resistant breast cancer . In a phase 2 clinical trial, a combination of lasofoxifene and abemaciclib was given to patients with metastatic breast cancer whose disease had progressed after prior treatment. The patients had a good response rate, with median progression-free survival of more than a year .
properties
IUPAC Name |
(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2.ClH/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1H/t26-,28+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYWKVSAHDQRB-HBYDGSNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171036 | |
Record name | Lasofoxifene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lasofoxifene hydrochloride | |
CAS RN |
180915-85-9 | |
Record name | Lasofoxifene hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180915859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lasofoxifene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LASOFOXIFENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY1KQM2MR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.